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Compound of Interest

Compound Name: 3-Nitrobenzaldoxime

Cat. No.: B8812994

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 3-Nitrobenzaldoxime. The information presented herein is essential for the
structural elucidation, identification, and quality control of this important chemical entity in
research and development settings. This document details expected data from Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity
and comparative analysis. Detailed experimental protocols and a visual workflow for
spectroscopic analysis are also provided.

Introduction

3-Nitrobenzaldoxime (C7HsN20s3, Molar Mass: 166.13 g/mol ) is an organic compound
featuring a nitro-substituted aromatic ring and an oxime functional group. The presence and
interplay of these functionalities give rise to a distinct spectroscopic signature. Understanding
this signature is crucial for confirming the molecular structure and purity of synthesized
batches. This guide presents a summary of its characteristic spectroscopic data.

Spectroscopic Data Summary

The following sections summarize the expected quantitative data for 3-Nitrobenzaldoxime
across major spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
1H NMR Spectroscopy

The proton NMR spectrum of 3-Nitrobenzaldoxime is expected to show characteristic signals
for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime. The
electron-withdrawing nature of the nitro group and the oxime moiety will influence the chemical
shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Expected *H NMR Spectroscopic Data for 3-Nitrobenzaldoxime (in CDClI3)

Chemical Shift (8) ppm Multiplicity Assighment
~10.5-115 brs N-OH

~8.40 S H-2

~8.20 d H-4

~7.95 d H-6

~7.60 t H-5

~8.15 S CH=N

Note: Chemical shifts are referenced to TMS at O ppm. Multiplicities are abbreviated as s
(singlet), d (doublet), t (triplet), and br s (broad singlet).

13C NMR Spectroscopy

The 13C NMR spectrum will provide insights into the carbon skeleton of 3-Nitrobenzaldoxime.
The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Expected 13C NMR Spectroscopic Data for 3-Nitrobenzaldoxime (in CDCl3)
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Chemical Shift (8) ppm Assighment
~148.5 C-NO2
~147.0 C=N

~135.0 C-1

~133.0 C-6

~129.8 C-5

~124.0 C-4

~122.0 C-2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. For aromatic nitro compounds, strong absorption bands
are expected for the nitro group.

Table 3: Key IR Absorption Bands for 3-Nitrobenzaldoxime

Wavenumber (cm~—2) Intensity Assignment

~3300 - 3100 Broad O-H stretch (oxime)

~3100 - 3000 Medium C-H stretch (aromatic)

~1640 - 1600 Medium C=N stretch (oxime)

~1530 Strong N-O asymmetric stretch (nitro)
~1350 Strong N-O symmetric stretch (nitro)
~950 - 900 Medium N-O stretch (oxime)

C-H out-of-plane bend
~850 - 750 Strong ( tic)
aromatic

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The exact mass of 3-Nitrobenzaldoxime is 166.037842 g/mol .

Table 4: Expected Mass Spectrometry Data for 3-Nitrobenzaldoxime

m/z Possible Fragment
166 [M]* (Molecular lon)
149 [M-OH]*

120 [M-NO2]*

104 [C7HeN]*

92 [CeH4O]*

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 3-Nitrobenzaldoxime is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIsz) in an NMR tube. A small amount
of tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

'H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm,
a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

13C NMR Data Acquisition: The spectrum is acquired with proton decoupling to simplify the
spectrum to single lines for each carbon. A larger number of scans is typically required
compared to *H NMR. Typical parameters include a spectral width of 0-200 ppm and a
relaxation delay of 2-5 seconds.
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Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum. For *H
NMR, the peaks are integrated to determine the relative ratios of protons.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 3-Nitrobenzaldoxime (1-2 mg)
is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an
agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr
pellet) is first recorded. The sample pellet is then placed in the sample holder, and the
sample spectrum is recorded. The instrument measures the interference pattern of the
infrared beam, which is then converted to a spectrum of absorbance or transmittance versus
wavenumber (cm~?) via a Fourier transform. A typical spectral range is 4000-400 cm™—1.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small
amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion
source.

lonization Method (Electron lonization - El): In the ion source, the gaseous molecules are
bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to
ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Nitrobenzaldoxime.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-
Nitrobenzaldoxime. For definitive structural confirmation and analysis, it is recommended to
acquire and interpret experimental data on a case-by-case basis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitrobenzaldoxime: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b8812994+#spectroscopic-data-of-3-
nitrobenzaldoxime-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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